- Process for the oxidation of certain substituted N-cyanosulfilimines to insecticidal N-cyanosulfoximines, United States, , ,
Cas no 946578-00-3 (Sulfoxaflor)
Sulfoxaflor structure
Product Name:Sulfoxaflor
Número CAS:946578-00-3
MF:C10H10F3N3OS
Megavatios:277.266110897064
MDL:MFCD22572331
CID:796610
Update Time:2023-11-22
Sulfoxaflor Propiedades químicas y físicas
Nombre e identificación
-
- Cyanamide,N-[methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-l4-sulfanylidene]-
- [methyl-oxo-[1-[6-(trifluoromethyl)pyridin-3-yl]ethyl]-λ<sup>6</sup>-sulfanylidene]cyanamide
- Sulfoxaflor
- Sulfoxaflor Solution
- Sulfoxaflor Standard
- N-[Methyloxido[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]cyanamide (ACI)
- Closer
- Closer SC
- Fengchongding
- GF 2032
- GF 2372
- Isoclast active
- Methyl[1-(2-trifluoromethylpyridin-5-yl)ethyl]-N-cyanosulfoximine
- Transform
- XDE 208
-
- MDL: MFCD22572331
- Renchi: 1S/C10H10F3N3OS/c1-7(18(2,17)16-6-14)8-3-4-9(15-5-8)10(11,12)13/h3-5,7H,1-2H3
- Clave inchi: ZVQOOHYFBIDMTQ-UHFFFAOYSA-N
- Sonrisas: N#CN=S(C(C)C1C=CC(C(F)(F)F)=NC=1)(C)=O
Sulfoxaflor PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| TRC | S755005-2.5mg |
Sulfoxaflor |
946578-00-3 | 2.5mg |
$ 131.00 | 2023-09-06 | ||
| TRC | S755005-10mg |
Sulfoxaflor |
946578-00-3 | 10mg |
$ 253.00 | 2023-09-06 | ||
| TRC | S755005-50mg |
Sulfoxaflor |
946578-00-3 | 50mg |
$1086.00 | 2023-05-17 | ||
| TRC | S755005-100mg |
Sulfoxaflor |
946578-00-3 | 100mg |
$ 1929.00 | 2023-09-06 | ||
| Chemenu | CM175508-10mg |
N-(methyl(oxo)(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-l6-sulfanylidene)cyanamide |
946578-00-3 | 95% | 10mg |
$215 | 2022-06-09 | |
| eNovation Chemicals LLC | Y1091474-100mg |
Methyl[1-(2-trifluoromethylpyridin-5-yl)ethyl]-N-cyanosulfoximine |
946578-00-3 | 99% | 100mg |
$885 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1091474-300mg |
Methyl[1-(2-trifluoromethylpyridin-5-yl)ethyl]-N-cyanosulfoximine |
946578-00-3 | 99% | 300mg |
$1595 | 2024-07-28 | |
| BAI LING WEI Technology Co., Ltd. | 1579247-10MG |
Sulfoxaflor, 99% |
946578-00-3 | 99% | 10MG |
¥ 1056 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | P-1133S-1ml |
Sulfoxaflor,100 μg/mL in Methanol |
946578-00-3 | 100 μg/mL in Methanol | 1ml |
¥ 494 | 2022-04-25 | |
| BAI LING WEI Technology Co., Ltd. | A011579247-10mg |
Sulfoxaflor |
946578-00-3 | 99% | 10mg |
¥1056 | 2023-11-24 |
Sulfoxaflor Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Sodium permanganate Solvents: Dichloromethane , Water ; rt → 3 °C; 2 h, 3 °C → 11 °C; 1 h, cooled
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium permanganate Solvents: Dichloromethane , Water ; rt → 3 °C; 2 h, 3 °C → 11 °C; 1 h, cooled
1.2 Reagents: Sodium pyrosulfite Solvents: Water ; 1.5 h
1.2 Reagents: Sodium pyrosulfite Solvents: Water ; 1.5 h
Referencia
- Process for the oxidation of heteroaryl sulfilimines to sulfoximines with ruthenium tetroxide or an alkali metal permanganate, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Hexamethylphosphoramide , Potassium bis(trimethylsilyl)amide Solvents: Toluene , Tetrahydrofuran ; -78 °C; 20 min, -78 °C
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referencia
- Stable insecticide compositions including an N-substituted (6-haloalkylpyridin-3- yl)alkyl sulfoximine compound and methods for preparation of same, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Toluene , Tetrahydrofuran , Hexamethylphosphoramide ; -78 °C; 20 min, -78 °C
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Increasing plant vigor with sulfoximines, United States, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Hexamethylphosphoramide , Potassium bis(trimethylsilyl)amide Solvents: Toluene , Tetrahydrofuran ; -78 °C; 20 min, -78 °C
1.2 1 h, -78 °C → 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 1 h, -78 °C → 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Preparation of insecticidal N-substituted (6-haloalkylpyridin-3-yl)alkyl sulfoximines, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Potassium carbonate , m-Chloroperbenzoic acid Solvents: Ethanol , Water ; 20 min, 0 °C
1.2 Solvents: Ethanol ; 5 min, 0 °C
1.3 Reagents: Water
1.2 Solvents: Ethanol ; 5 min, 0 °C
1.3 Reagents: Water
Referencia
- Synthesis and insecticidal activity of sulfoxaflor, Nongyao, 2011, 50(1), 23-25
Métodos de producción 7
Condiciones de reacción
Referencia
- Process for the manufacture of 2-substituted-5-(1-methylthio)alkylpyridines, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetonitrile , Water ; < 20 °C; 50 min, < 20 °C; 20 °C → 10 °C
1.2 Reagents: Sodium pyrosulfite Solvents: Water ; 15 min, < 10 °C
1.2 Reagents: Sodium pyrosulfite Solvents: Water ; 15 min, < 10 °C
Referencia
- Synthetic process of novel pesticides sulfoxaflor, Youjifu Gongye, 2012, (3), 5-7
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Nitric acid , Periodic acid (H5IO6), sodium salt (1:3) Catalysts: Ruthenium trichloride Solvents: Ethyl acetate , Water ; pH 3 - 4, rt
Referencia
- Anodic Dehydrogenative Cyanamidation of Thioethers: Simple and Sustainable Synthesis of N-Cyanosulfilimines, Angewandte Chemie, 2021, 60(43), 23197-23201
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Hexamethylphosphoramide , Potassium bis(trimethylsilyl)amide Solvents: Toluene , Tetrahydrofuran ; -78 °C; 20 min, -78 °C
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Synergistic pesticidal compositions including a sulfoximine pesticide and herbicide, and preparation of sulfoximines, United States, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Hexamethylphosphoramide , Potassium tert-butoxide , Potassium bis(trimethylsilyl)amide Solvents: Toluene , Tetrahydrofuran ; -78 °C; 20 min, -78 °C
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referencia
- Synergistic pesticidal mixtures containing sulfoximines, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Hexamethylphosphoramide , Potassium bis(trimethylsilyl)amide Solvents: Toluene , Tetrahydrofuran ; -78 °C; 20 min, -78 °C
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 1 h, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referencia
- Preparation of sulfoximine insecticides for control of resistant insects, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Acetic acid , Sodium permanganate Solvents: Acetonitrile , Water ; rt → 15 °C; 50 min, 19 °C; 45 min
Referencia
- Process for the preparation of certain substituted N-cyanosulfilimines, United States, , ,
Métodos de producción 14
Condiciones de reacción
Referencia
- Preparation of pyridine, oxazoline, isoxazoline, and 2-pyranone derivatives as agricultural chemicals, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Acetic acid , Sodium permanganate Solvents: Acetonitrile , Water ; 74 min, 10 - 15 °C; 45 min, 15 °C
Referencia
- Process for the preparation of certain substituted sulfilimines, United States, , ,
Sulfoxaflor Raw materials
- N-Methyl1-6-(trifluoromethyl)-3-pyridinylethyl-λ4-sulfanylidenecyanamide
- Cyanamide, N-[methyloxido[[6-(trifluoromethyl)-3-pyridinyl]methyl]-λ4-sulfanylidene]-
- Cyanamide, N-[(R)-methyl[(1R)-1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ4-sulfanylidene]-, rel-
Sulfoxaflor Preparation Products
Sulfoxaflor Proveedores
Suzhou Senfeida Chemical Co., Ltd
Miembros de la medalla de oro
(CAS:946578-00-3)Sulfoxaflor
Número de pedido:sfd3062
Estado del inventario:in Stock
Cantidad:200kg
Pureza:99.9%
Información sobre precios actualizada por última vez:Friday, 19 July 2024 14:33
Precio ($):discuss personally
Correo electrónico:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
(CAS:946578-00-3)Sulfoxaflor
Número de pedido:LE12257
Estado del inventario:in Stock
Cantidad:25KG,200KG,1000KG
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 20 June 2025 12:06
Precio ($):discuss personally
Correo electrónico:18501500038@163.com
Sulfoxaflor Literatura relevante
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:946578-00-3)Sulfoxaflor
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:946578-00-3)Sulfoxaflor
Pureza:99%
Cantidad:25KG,200KG,1000KG
Precio ($):Informe